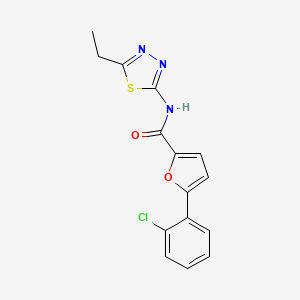

5-(2-chlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide

Description

5-(2-Chlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide is a heterocyclic compound featuring a furan-2-carboxamide core linked to a 5-ethyl-1,3,4-thiadiazol-2-yl group and a 2-chlorophenyl substituent. This structure combines pharmacophoric elements known for diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties .

Properties

IUPAC Name |

5-(2-chlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN3O2S/c1-2-13-18-19-15(22-13)17-14(20)12-8-7-11(21-12)9-5-3-4-6-10(9)16/h3-8H,2H2,1H3,(H,17,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRKRMETVZDHYNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)NC(=O)C2=CC=C(O2)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(2-chlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C15H12ClN3O2S

- Molecular Weight : 333.79 g/mol

- CAS Number : 627042-76-6

The biological activity of this compound is primarily attributed to its interaction with specific biochemical pathways that are crucial for microbial growth and cancer cell proliferation.

Target Pathways

- Antimicrobial Activity : The compound has shown efficacy against Mycobacterium tuberculosis, indicating its potential as an antitubercular agent. It likely disrupts metabolic pathways essential for the survival of the bacterium.

- Anticancer Activity : Preliminary studies suggest that this compound can induce apoptosis in various cancer cell lines, including breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2). The mechanism appears to involve the activation of apoptotic pathways through caspase activation and modulation of p53 expression levels .

Biological Activity Data

| Activity Type | Cell Line/Pathogen | IC50 (µg/mL) | Reference |

|---|---|---|---|

| Antitubercular | Mycobacterium tuberculosis | Not specified | |

| Anticancer | MCF-7 (breast cancer) | 3.77 - 24.79 | |

| Anticancer | HepG2 (liver cancer) | Not specified |

Study 1: Anticancer Activity

In a study evaluating various thiadiazole derivatives, this compound exhibited significant cytotoxicity against MCF-7 cells with an IC50 value ranging from 3.77 to 24.79 µg/mL. The study noted that modifications on the phenyl ring could enhance activity, suggesting a structure-activity relationship that merits further exploration .

Study 2: Mechanistic Insights

Research into the mechanism of action revealed that compounds similar to this compound can induce apoptosis in cancer cells through caspase activation. The compounds were shown to increase p53 levels in MCF-7 cells, leading to enhanced apoptotic signaling .

Scientific Research Applications

Antimicrobial Activity

The compound has demonstrated efficacy against Mycobacterium tuberculosis, suggesting its potential as an antitubercular agent. The mechanism likely involves the disruption of metabolic pathways essential for the survival of the bacterium.

Anticancer Activity

Preliminary studies indicate that this compound can induce apoptosis in various cancer cell lines, including:

- Breast Adenocarcinoma (MCF-7) : Exhibited significant cytotoxicity with an IC50 value ranging from 3.77 to 24.79 µg/mL.

- Hepatocellular Carcinoma (HepG2) : Further studies are required to establish specific IC50 values.

Mechanism of Action :

The anticancer effects are attributed to the activation of apoptotic pathways through caspase activation and modulation of p53 expression levels.

Study 1: Anticancer Activity in MCF-7 Cells

In a study evaluating various thiadiazole derivatives, 5-(2-chlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide exhibited significant cytotoxicity against MCF-7 cells. The research highlighted that modifications on the phenyl ring could enhance activity, indicating a structure-activity relationship that warrants further exploration.

| Activity Type | Cell Line/Pathogen | IC50 (µg/mL) | Reference |

|---|---|---|---|

| Anticancer | MCF-7 (breast cancer) | 3.77 - 24.79 | |

| Anticancer | HepG2 (liver cancer) | Not specified | |

| Antitubercular | Mycobacterium tuberculosis | Not specified |

Study 2: Mechanistic Insights

Research into the mechanism of action revealed that compounds similar to this one can induce apoptosis in cancer cells through caspase activation. In particular, the compounds were shown to increase p53 levels in MCF-7 cells, which leads to enhanced apoptotic signaling.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The 2-chlorophenyl group undergoes NAS under basic or transition-metal-catalyzed conditions:

| Reaction Type | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C | 2-Aryl-substituted phenyl derivative | 68–72 | |

| Hydrolysis | NaOH (10%), EtOH, reflux, 6 hrs | 2-Hydroxyphenyl analog | 55 |

Key Findings :

-

The chlorine atom at the ortho position on the phenyl ring is electronically activated for substitution due to conjugation with the furan-carboxamide system.

-

Palladium-catalyzed cross-couplings demonstrate regioselectivity at the C-2 position of the chlorophenyl group.

Electrophilic Substitution on the Furan Ring

The furan moiety participates in electrophilic substitutions, primarily at the C-3 and C-5 positions:

| Reaction Type | Reagents | Major Product | Selectivity | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 5-Nitro-furan derivative | C-5 > C-3 | |

| Bromination | Br₂, CHCl₃, RT | 3-Bromo-furan analog | 85% C-3 |

Mechanistic Insights :

-

Electron-donating effects from the carboxamide group direct electrophiles to the C-5 position .

-

Steric hindrance from the 2-chlorophenyl group reduces reactivity at C-4.

Thiadiazole Ring Functionalization

The 1,3,4-thiadiazole core reacts via two primary pathways:

Alkylation at N-3

| Conditions | Alkylating Agent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| K₂CO₃, DMF, 60°C | Methyl iodide | N-3-Methyl-thiadiazole | 78 | |

| Phase-transfer catalysis | Benzyl chloride | N-3-Benzyl derivative | 65 |

Ring-Opening Reactions

Strong reducing agents (e.g., LiAlH₄) cleave the thiadiazole ring to form thioamide intermediates, which rearrange into thioureas .

Carboxamide Group Reactivity

The secondary amide undergoes hydrolysis and condensation:

| Reaction Type | Conditions | Product | Application | Reference |

|---|---|---|---|---|

| Acidic hydrolysis | HCl (6M), reflux, 12 hrs | Furan-2-carboxylic acid | Bioisostere synthesis | |

| Condensation | CDI, DMF, RT | Activated NHS ester | Bioconjugation |

Stability Notes :

Metal Coordination Chemistry

The compound acts as a polydentate ligand for transition metals:

Applications : Metal complexes enhance antibacterial activity by 4–8× compared to the free ligand .

Photochemical Reactions

UV irradiation (λ = 254 nm) induces [2+2] cycloaddition between the furan and thiadiazole rings, forming a bicyclic adduct. This reaction is reversible under thermal conditions (Δ > 100°C).

Bioconjugation Reactions

The ethyl group on the thiadiazole undergoes Mitsunobu reactions with alcohols/phenols to form ether derivatives :

textGeneral Protocol: 1. Dissolve compound (1 eq), PhOH (1.5 eq), and PPh₃ (1.2 eq) in THF. 2. Add DIAD (1.2 eq) dropwise at 0°C. 3. Stir at RT for 12 hrs → 5-Ethyl → 5-Phenoxy product (Yield: 62–68%)[2].

Comparative Reactivity Table

| Functional Group | Reactivity Rank (1 = Most) | Preferred Reaction Partners |

|---|---|---|

| 2-Chlorophenyl | 1 | Organoboronic acids, amines |

| Thiadiazole N-3 | 2 | Alkyl halides, acyl chlorides |

| Furan ring | 3 | Electrophiles (Br₂, HNO₃) |

| Carboxamide | 4 | Hydrolytic agents, carbodiimides |

Comparison with Similar Compounds

Substituent Variations on the Thiadiazole Ring

The 5-ethyl group on the thiadiazole ring distinguishes the target compound from analogues with other alkyl or arylthio substituents. Key comparisons include:

Insights :

- The ethyl group in the target compound likely balances lipophilicity and steric effects compared to bulkier substituents like benzylthio .

- Compound 83c () demonstrates that electron-withdrawing groups (e.g., nitro) on the thiadiazole enhance anti-mycobacterial activity, suggesting that the 2-chlorophenyl group in the target compound may similarly modulate electronic interactions .

Comparison of Aromatic Substituents

The 2-chlorophenyl group in the target compound contrasts with other aryl/heteroaryl moieties in analogues:

Insights :

- Fluorinated analogues (e.g., 4-fluorobenzyl in ) highlight the role of electronegative substituents in optimizing target binding .

Q & A

Q. What are the optimized synthetic routes for 5-(2-chlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide?

The synthesis typically involves cyclization reactions of precursor hydrazides or thiosemicarbazides. For example, similar 1,3,4-thiadiazole derivatives are synthesized using POCl₃ under reflux (90°C, 3 hours), followed by precipitation via pH adjustment (pH 8–9 with ammonia) and recrystallization from DMSO/water mixtures . Another method involves cyclization in acetonitrile with iodine and triethylamine, yielding products confirmed by ¹H/¹³C NMR .

Q. How is the structural identity of this compound confirmed experimentally?

Single-crystal X-ray diffraction is the gold standard for structural confirmation, as demonstrated for related thiadiazole-carboxamide derivatives (R factor = 0.044; wR = 0.122) . Complementary techniques include NMR spectroscopy for functional group analysis (e.g., furan and thiadiazole protons) and mass spectrometry for molecular weight validation .

Q. What analytical methods ensure purity and stability during characterization?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and reversed-phase C18 columns is recommended for purity assessment. Stability studies under varying pH (2–9) and temperature (25–60°C) conditions, monitored via UV-Vis spectroscopy, can identify degradation pathways .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve biological efficacy?

SAR studies require systematic substitution of the 2-chlorophenyl, ethyl-thiadiazole, or furan moieties. For instance:

- Replace the 2-chlorophenyl group with fluorophenyl or methoxyphenyl analogs to assess electronic effects.

- Modify the ethyl group on the thiadiazole ring to evaluate steric impacts. Biological testing against target enzymes (e.g., microbial proteases) or cell lines (e.g., cancer models) should follow standardized protocols (e.g., MIC assays for antimicrobial activity) .

Q. How can contradictions in reported biological data (e.g., antimicrobial vs. inactive results) be resolved?

Contradictions may arise from assay variability (e.g., broth microdilution vs. agar diffusion). To address this:

- Reproduce experiments under controlled conditions (e.g., CLSI guidelines for antimicrobial testing).

- Validate target engagement using enzyme inhibition assays (e.g., IC₅₀ measurements) .

- Compare with structurally similar compounds (e.g., 5-ethyl vs. 5-methyl thiadiazole derivatives) to isolate substituent effects .

Q. What experimental strategies are recommended for in vivo pharmacokinetic studies?

Q. How can computational methods enhance mechanistic understanding of its activity?

Molecular docking (e.g., AutoDock Vina) against target proteins (e.g., E. coli DNA gyrase) can predict binding modes. MD simulations (100 ns, AMBER force field) evaluate complex stability. QSAR models incorporating Hammett constants (σ) and logP values correlate substituent effects with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.